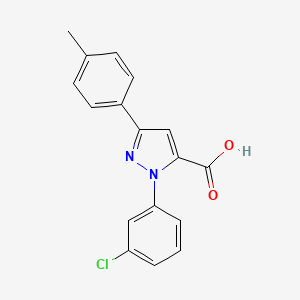![molecular formula C28H29ClN4O2S B12015397 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metilfenil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un enlace sulfánil y múltiples grupos aromáticos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metilfenil)acetamida generalmente implica múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidracina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Introducción del grupo sulfánil: El grupo sulfánil se introduce a través de una reacción de sustitución nucleofílica, donde un tiol reacciona con un precursor halogenado.
Acoplamiento con grupos aromáticos: El último paso implica el acoplamiento del intermedio triazol-sulfánil con el derivado de acetamida aromática utilizando agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y catalizadores como DMAP (4-dimetilaminopiridina).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a procesos por lotes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, formando sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro aromáticos (si están presentes) o al anillo de triazol.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en los anillos aromáticos, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o reducción química utilizando borohidruro de sodio (NaBH4).
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) o agentes nitrantes como ácido nítrico (HNO3).
Principales productos
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas o derivados de triazol reducidos.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, el anillo de triazol del compuesto es de particular interés debido a su potencial bioactividad. Los compuestos que contienen triazol son conocidos por sus propiedades antifúngicas, antibacterianas y anticancerígenas, lo que hace de este compuesto un candidato para el desarrollo de fármacos.
Medicina
Medicinalmente, este compuesto podría explorarse por sus posibles efectos terapéuticos. La presencia de múltiples anillos aromáticos y una porción de triazol sugiere que podría interactuar con varios objetivos biológicos, incluidas enzimas y receptores.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos polímeros o como precursor de productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metilfenil)acetamida probablemente implica la interacción con objetivos moleculares específicos como enzimas o receptores. El anillo de triazol puede formar enlaces de hidrógeno e interacciones π-π, lo que facilita la unión a macromoléculas biológicas. El grupo sulfánil también puede desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-cloro-5-metilfenil)acetamida
- 2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metilfenil)acetamida
Singularidad
La singularidad de 2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metilfenil)acetamida radica en su patrón de sustitución específico en los anillos aromáticos y la presencia de un grupo triazol y sulfánil. Esta combinación de grupos funcionales y características estructurales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H29ClN4O2S |
|---|---|
Peso molecular |
521.1 g/mol |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-18-6-11-21(16-24(18)29)30-25(34)17-36-27-32-31-26(19-7-9-20(10-8-19)28(2,3)4)33(27)22-12-14-23(35-5)15-13-22/h6-16H,17H2,1-5H3,(H,30,34) |
Clave InChI |
NNESFAAKVXXHPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)


![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)





![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
